(1S, 2S, 5R)-Neomenthyl azide
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Overview
Description
(1S, 2S, 5R)-Neomenthyl azide is a stereoisomer of neomenthol, a monoterpenoid compound found in peppermint (Mentha piperita) This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S, 2S, 5R)-Neomenthyl azide typically involves the conversion of neomenthol to its corresponding azide. One common method is the reaction of neomenthol with sodium azide in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction is usually carried out under mild conditions to avoid decomposition of the azide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity neomenthyl azide.
Chemical Reactions Analysis
Types of Reactions
(1S, 2S, 5R)-Neomenthyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other leaving groups.
Reduction Reactions: Neomenthyl azide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Rearrangement Reactions: The azide group can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C).
Rearrangement: Heat or specific catalysts to facilitate the Curtius rearrangement.
Major Products
Primary Amines: Formed from the reduction of neomenthyl azide.
Isocyanates: Formed from the Curtius rearrangement of neomenthyl azide.
Scientific Research Applications
(1S, 2S, 5R)-Neomenthyl azide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme mechanisms and protein labeling due to its reactive azide group.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S, 2S, 5R)-Neomenthyl azide involves its reactivity as an azide compound. The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and forms new carbon-nitrogen bonds. Additionally, the azide group can undergo reduction to form primary amines, which are important intermediates in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(1R, 2S, 5R)-Menthol: Another stereoisomer of menthol with different stereochemistry.
(1S, 2S, 5R)-Neomenthol: The parent compound of neomenthyl azide, differing only by the presence of the azide group.
(1R, 2S, 5R)-Neomenthyl chloride: A similar compound where the azide group is replaced by a chloride group.
Uniqueness
Its ability to undergo various chemical reactions, such as nucleophilic substitution and reduction, makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-azido-4-methyl-1-propan-2-ylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXCHQXAHQOURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)N=[N+]=[N-])C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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